3-Methyl-5H-[1,2,4]triazolo[3,4-A]isoindole
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Overview
Description
3-Methyl-5H-[1,2,4]triazolo[3,4-A]isoindole is a heterocyclic compound that belongs to the class of triazoloisoindoles. This compound is characterized by a fused ring system that includes a triazole ring and an isoindole ring. The presence of nitrogen atoms in the triazole ring imparts unique chemical properties to the compound, making it of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5H-[1,2,4]triazolo[3,4-A]isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1H-isoindole-1,3(2H)-dione with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5H-[1,2,4]triazolo[3,4-A]isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole ring.
Scientific Research Applications
3-Methyl-5H-[1,2,4]triazolo[3,4-A]isoindole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological processes and interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-5H-[1,2,4]triazolo[3,4-A]isoindole involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-Triazolo[4,3-a]quinoxaline
- 1,2,4-Triazolo[3,4-a]isoquinoline
Uniqueness
3-Methyl-5H-[1,2,4]triazolo[3,4-A]isoindole is unique due to its specific ring structure and the presence of a methyl group at the 3-position This structural feature imparts distinct chemical and biological properties, differentiating it from other triazole-containing compounds
Properties
CAS No. |
61928-33-4 |
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Molecular Formula |
C10H9N3 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
3-methyl-5H-[1,2,4]triazolo[3,4-a]isoindole |
InChI |
InChI=1S/C10H9N3/c1-7-11-12-10-9-5-3-2-4-8(9)6-13(7)10/h2-5H,6H2,1H3 |
InChI Key |
AAKRCCYMZIKQLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1CC3=CC=CC=C32 |
Origin of Product |
United States |
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